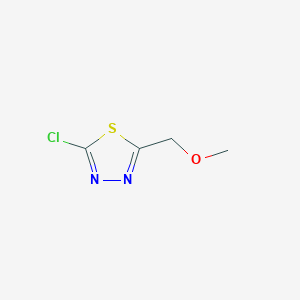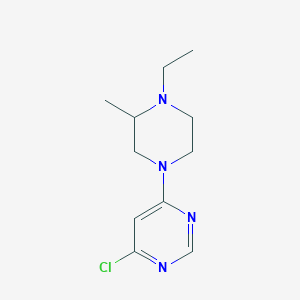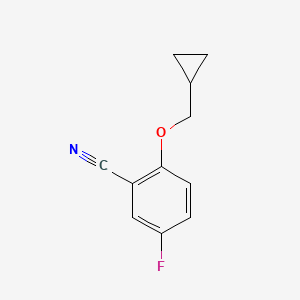
2,3-difluoro-6-nitro-N-phenylaniline
Übersicht
Beschreibung
2,3-Difluoro-6-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H8F2N2O2 . It has a molecular weight of 250.2 . It is a useful research chemical for organic synthesis and other chemical processes .
Synthesis Analysis
The synthesis of a similar compound, 2,3-Difluoro-6-nitrophenol, involves the reaction of 2,3-difluorophenol with nitric acid in the presence of sulfuric acid . The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring .Molecular Structure Analysis
The InChI code for 2,3-difluoro-6-nitro-N-phenylaniline is1S/C12H8F2N2O2/c13-9-6-7-10 (16 (17)18)12 (11 (9)14)15-8-4-2-1-3-5-8/h1-7,15H . The InChI key is XUIVIJFKGLNRMK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2,3-Difluoro-6-nitro-N-phenylaniline is a yellow crystalline powder . It has a melting point of 89-91°C and a molecular weight of 250.2 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Research
Research has been conducted on the synthesis and pharmacological properties of aromatic acids, including N-phenylanthranilic acids, which are closely related to 2,3-difluoro-6-nitro-N-phenylaniline. These studies involve the development of synthetic methods and the analysis of physico-chemical properties, aiming to discover active and harmless medicines (Isaev et al., 2014).
DNA Interactions and Biological Activity
Research into 2,3-bifunctionalized quinoxalines, which are structurally related to 2,3-difluoro-6-nitro-N-phenylaniline, has shown interactions with DNA. These studies explore the influence of nitro group addition on charge distribution and its effects on biological activities, including anticancer and antifungal activities (Waring et al., 2002).
Synthesis of Difluorinated Compounds
Research on the synthesis of gem-difluorinated compounds, including 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives, has been reported. These compounds share structural similarities with 2,3-difluoro-6-nitro-N-phenylaniline and provide insights into the efficient synthesis methods and potential applications of difluorinated aromatic compounds (Zhang et al., 2014).
Photoaffinity Labeling Reagents
Studies on the photoreactivity of difluoro-nitroanisoles suggest their potential as biochemical photoprobes, especially in photoaffinity labeling reagents for proteins. This research implies the utility of compounds like 2,3-difluoro-6-nitro-N-phenylaniline in biochemical and protein-related studies (Casado et al., 1995).
Organic Electronic Materials
Research into organic ternary memory performance has utilized compounds structurally related to 2,3-difluoro-6-nitro-N-phenylaniline. These studies focus on the synthesis of organic small molecules and their application in data storage technologies, highlighting the potential of such compounds in the field of organic electronics (Bao et al., 2016).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,3-difluoro-6-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVIJFKGLNRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-6-nitro-N-phenylaniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

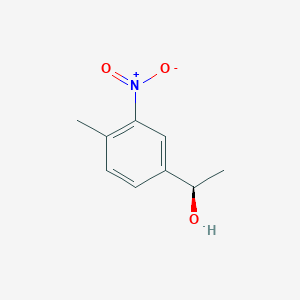
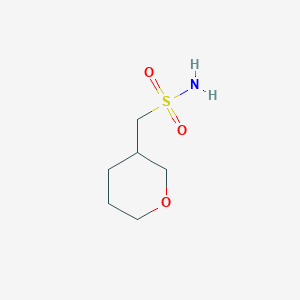
![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)
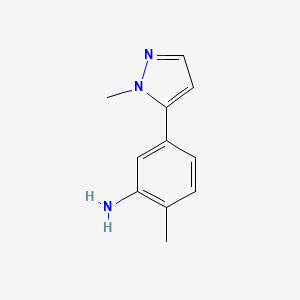
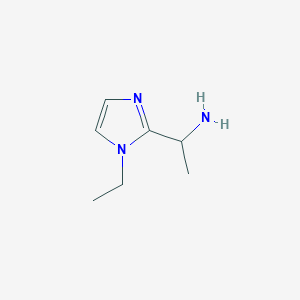
![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane](/img/structure/B1428979.png)
![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)

